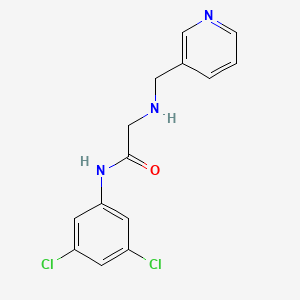

![molecular formula C13H11ClFNO2 B5589753 3-[(3-chloro-4-fluorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5589753.png)

3-[(3-chloro-4-fluorophenyl)amino]-1-(2-furyl)-1-propanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of compounds similar to "3-[(3-chloro-4-fluorophenyl)amino]-1-(2-furyl)-1-propanone" involves complex chemical processes. For instance, Kitagawa et al. (2003) developed a synthesis method for related compounds, showcasing the complexity and innovation required in synthesizing such molecules (Kitagawa et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds closely related to "3-[(3-chloro-4-fluorophenyl)amino]-1-(2-furyl)-1-propanone" has been studied using various techniques, including X-ray diffraction and NMR spectroscopy. These studies reveal detailed insights into the molecular geometry, electron distribution, and potential reactive sites of the molecules (Satheeshkumar et al., 2017).

Chemical Reactions and Properties

Research on compounds with similar structures has shown a range of chemical reactions, highlighting their reactivity and potential applications. For example, Cummings et al. (1988) describe the photochemistry of functionalized furyl chromones, which are structurally related, demonstrating the potential for photoactivation and the generation of highly fluorescent products (Cummings et al., 1988).

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

3-Chloro-1-phenyl-1-propanol, a related compound, serves as a chiral intermediate in synthesizing antidepressant drugs. A study demonstrated the use of various microbial reductases, particularly the yeast reductase YOL151W, for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol with high enantioselectivity. This process showcased the compound's potential in creating chiral alcohols, essential for pharmaceutical applications (Choi et al., 2010).

Synthetic Methodologies

Another study explored the synthesis of trihalo-4-methoxy-4-[2-furyl]-3-buten-2-ones, employing trihaloacylation of dimethoxy acetals derived from 2-acetylfuran. This method highlights an approach to obtaining fluorinated and chlorinated 1,3-dielectrophiles, showcasing the versatility in synthesizing complex molecules involving furyl and halogenated components (Flores et al., 2002).

Fungicidal Activity

3-Phenyl-1-(2-furyl)propenone derivatives, including similar structural motifs, have been synthesized and evaluated for their fungicidal activities. These compounds displayed significant activity against various fungi, indicating their potential for agricultural applications (Sung et al., 1994).

Nonlinear Optical Properties

A study on chalcone derivatives, including (E)-3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one, reported their crystal structure geometry, optoelectronic, and charge transport properties. These compounds exhibit promising nonlinear optical (NLO) activities, suggesting their applicability in semiconductor devices and organic electronics (Shkir et al., 2019).

Solvatochromism and Crystallochromism

The study of hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings, including analogs of the target compound, provided insights into molecular interactions in various solvent environments. These interactions significantly influence the compound's optical properties, making them relevant for material science and photophysical studies (El-Sayed et al., 2003).

Propiedades

IUPAC Name |

3-(3-chloro-4-fluoroanilino)-1-(furan-2-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO2/c14-10-8-9(3-4-11(10)15)16-6-5-12(17)13-2-1-7-18-13/h1-4,7-8,16H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDSWKQHNZUESJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CCNC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Chloro-4-fluorophenyl)amino]-1-(furan-2-yl)propan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]azetidin-3-ol](/img/structure/B5589674.png)

![(1-piperidinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid](/img/structure/B5589681.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5589685.png)

![2-{4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5589693.png)

![2-(3-methoxybenzyl)-3-oxo-N-propyl-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5589695.png)

![6-(3-benzoylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5589731.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5589738.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-thiophenecarboxylate](/img/structure/B5589744.png)

![2-chloro-5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B5589750.png)

![4-methyl-2-[5-(trifluoromethyl)-3-isoxazolyl]phenol](/img/structure/B5589758.png)

![3-({[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5589762.png)

![4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B5589763.png)